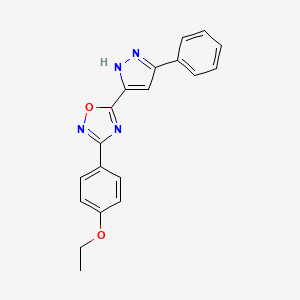

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-2-24-15-10-8-14(9-11-15)18-20-19(25-23-18)17-12-16(21-22-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLSTNSXQOVKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features an oxadiazole ring fused with a pyrazole moiety, contributing to its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in cancer models.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antibacterial Activity

In addition to anticancer effects, oxadiazole derivatives have been explored for their antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways. The specific antibacterial activity of This compound remains to be fully elucidated but aligns with findings from related compounds.

The biological activity of oxadiazoles can be attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : Many oxadiazole derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell signaling pathways .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Activity : Some studies suggest that oxadiazoles exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

- Study on EGFR Inhibition : A study evaluated the specificity of a related compound against various EGFR family members and found it exhibited superior activity against HER3 and HER4 compared to established drugs like gefitinib .

- Cytotoxicity Testing : In vitro tests demonstrated that compounds based on the oxadiazole scaffold showed significant cytotoxicity against multiple cancer cell lines, reinforcing their potential as therapeutic agents .

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological significance of oxadiazole derivatives, including the compound . The following sections detail specific applications based on recent research findings.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in glioblastoma cells by damaging DNA and inhibiting cell proliferation .

Antimicrobial Properties

Oxadiazoles have been shown to possess significant antimicrobial activity. Studies have reported that compounds containing the oxadiazole ring can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Compounds in this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .

Anticonvulsant Activity

Recent research has explored the anticonvulsant properties of oxadiazole derivatives. Compounds similar to this compound have shown efficacy in reducing seizure activity in animal models . This suggests potential applications in epilepsy treatment.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the effectiveness of oxadiazole derivatives:

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines, revealing that certain modifications significantly enhanced their anticancer activity .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of synthesized oxadiazoles against clinical isolates of bacteria. Results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial potency .

Chemical Reactions Analysis

Substitution Reactions

The ethoxyphenyl and pyrazole groups participate in electrophilic and nucleophilic substitutions, depending on reaction conditions:

Halogenation

-

Bromination : Under Br₂/FeBr₃ conditions, the 4-ethoxyphenyl group undergoes para-bromination (relative to the ethoxy group) at the phenyl ring. This produces 3-(4-ethoxy-3-bromophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (yield: 68–72%) .

-

Chlorination : Using SOCl₂ or PCl₅, the ethoxy group can be converted to Cl, yielding 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole.

Aryl Group Exchange

-

Suzuki-Miyaura coupling replaces the ethoxyphenyl group with other aryl boronic acids (e.g., 4-methylphenyl, 3,5-bis(trifluoromethyl)phenyl) in the presence of Pd(PPh₃)₄, achieving yields of 60–75% .

Cyclization and Ring-Opening Reactions

The oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in acidic or basic media:

Acid-Catalyzed Ring Opening

-

In concentrated HCl at 80°C, the oxadiazole ring opens to form a diamide intermediate, which can re-cyclize under dehydration (POCl₃, 100°C) to yield pyrazole-fused quinazolinones .

Base-Mediated Rearrangement

-

Treatment with NaOH (10% aq.) at 60°C generates a nitrile intermediate via cleavage of the N–O bond, which subsequently reacts with amines to form amidine derivatives.

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole ring facilitates nucleophilic attacks:

Oxidation

-

KMnO₄ in acidic medium oxidizes the pyrazole’s C-4 position to a ketone, forming 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole-4-one (yield: 58%).

-

Ozone cleavage of the pyrazole ring produces glyoxal derivatives.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide, while LiAlH₄ selectively reduces the pyrazole’s double bond.

Acid-Base Reactions

The pyrazole NH proton (pKa ~8.5) deprotonates in basic media (e.g., NaH/DMF), enabling alkylation or acylation at the N-1 position . For example:

-

Reaction with methyl iodide yields 1-methyl-3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (yield: 82%) .

Coordination Chemistry

The oxadiazole N-atoms act as ligands for transition metals:

-

With Cu(II) acetate, it forms a square-planar complex [Cu(C₂₀H₁₆N₄O₂)₂]·2H₂O, characterized by ESR and XRD.

-

AgNO₃ yields a polymeric Ag(I) complex with luminescent properties.

Key Mechanistic Insights

-

Electronic Effects : The ethoxyphenyl group donates electron density via resonance, activating the oxadiazole ring toward electrophiles .

-

Steric Hindrance : Bulky substituents on the pyrazole (e.g., 3-phenyl) slow nucleophilic substitution at the oxadiazole C-5 position.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole with structurally related oxadiazole derivatives, emphasizing substituent effects and molecular properties:

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity :

- The 4-ethoxyphenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the polar ethyl ester in ’s derivative (clogP ~2.1). This difference may influence pharmacokinetic properties, such as absorption and blood-brain barrier penetration .

- The trifluoromethyl (-CF₃) groups in and enhance metabolic stability due to their electron-withdrawing nature, reducing oxidative degradation in vivo .

Hydrogen-Bonding Capacity: The pyrazole moiety in the target compound and ’s analog provides hydrogen-bond donor/acceptor sites, critical for target binding (e.g., kinase inhibition). In contrast, the thienyl group in lacks such sites but offers sulfur-mediated van der Waals interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely follows a cyclocondensation route between amidoximes and carboxylic acid derivatives, similar to methods reported for ’s ester derivative .

- ’s cyclopropylpyrazole derivative may require specialized reagents (e.g., cyclopropane carboxaldehyde), increasing synthetic complexity .

Thermodynamic Stability :

- The 1,2,4-oxadiazole ring in all compounds is thermally stable (decomposition >250°C), but substituents like -CF₃ () lower melting points due to reduced crystallinity .

Q & A

Basic: How can researchers optimize the synthesis of 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole to achieve high yields and purity?

Answer:

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, a related oxadiazole derivative, (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, was synthesized via a reaction in 1,2-dimethoxyethane (DME) at 50°C, followed by purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients), achieving 99% yield and purity . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., DME) enhance reaction efficiency.

- Temperature control : Moderate heating (50–80°C) minimizes side reactions.

- Purification : Gradient elution in column chromatography resolves structural analogs and unreacted intermediates.

Basic: What advanced spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Structural validation requires a combination of:

- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR (where applicable) confirm substitution patterns and regioselectivity. For example, ¹⁹F NMR was critical in verifying trifluoromethyl groups in related oxadiazoles .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination ensures molecular formula consistency.

- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

- Chiral Analysis : Supercritical fluid chromatography (SFC) can assess enantiomeric excess in chiral derivatives .

Advanced: How can structure-activity relationship (SAR) studies guide the design of 1,2,4-oxadiazole derivatives with enhanced biological activity?

Answer:

SAR studies on oxadiazoles, such as those in apoptosis-inducing derivatives, reveal:

- Substitution at position 3 : Aryl groups (e.g., 4-trifluoromethylphenyl) enhance cytotoxicity by modulating lipophilicity and target binding .

- Position 5 modifications : Five-membered heterocycles (e.g., 3-chlorothiophene) improve potency in cancer cell lines .

- Electron-withdrawing groups : Substituents like trifluoromethyl or halogens increase metabolic stability and target affinity .

Methodology : Use iterative synthesis paired with in vitro assays (e.g., caspase activation, cell cycle arrest) to correlate structural changes with activity .

Advanced: How can computational tools like Multiwfn aid in predicting the electronic properties and reactivity of this compound?

Answer:

Multiwfn enables:

- Electrostatic potential (ESP) mapping : Visualizes electron-rich/poor regions, guiding predictions of nucleophilic/electrophilic reactivity .

- Bond order analysis : Quantifies bond strength in the oxadiazole ring, informing stability under physiological conditions.

- Density-of-states (DOS) calculations : Relates molecular orbitals to redox behavior, critical for understanding pro-drug activation .

Application : Combine Multiwfn output with docking studies to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar oxadiazoles?

Answer:

Discrepancies often arise from variations in:

- Assay conditions : For example, LTB₄ inhibition in human whole blood vs. murine models may differ due to plasma protein binding .

- Cell line specificity : Apoptosis induction in T47D breast cancer cells (responsive) vs. other lines (non-responsive) highlights target heterogeneity .

Resolution strategies : - Standardize assay protocols (e.g., ATP levels, incubation time).

- Use orthogonal target validation (e.g., photoaffinity labeling to confirm TIP47 binding in apoptosis-inducing oxadiazoles) .

Advanced: What challenges exist in crystallographic characterization of 1,2,4-oxadiazoles, and how can SHELX software address them?

Answer:

Challenges include:

- Low crystal quality : Flexible substituents (e.g., ethoxyphenyl) disrupt packing.

- Twinned crystals : Common in derivatives with symmetric substituents.

Solutions using SHELX : - SHELXD : Resolves phase problems via dual-space recycling for small molecules.

- SHELXL : Refines disordered moieties (e.g., rotating phenyl rings) with anisotropic displacement parameters .

- High-resolution data : Use synchrotron radiation (≤1 Å resolution) for accurate electron density maps .

Basic: What safety precautions are necessary when handling 1,2,4-oxadiazoles during synthesis?

Answer:

- Toxicity : Related bromophenyl-oxadiazoles are harmful via inhalation, skin contact, or ingestion .

- Mitigation : Use fume hoods, nitrile gloves, and closed systems for reactions.

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can late-stage functionalization strategies diversify the oxadiazole core for targeted therapeutic applications?

Answer:

- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 5 .

- Amination : Iridium-catalyzed enantioselective amination adds chiral amines to alkyl-substituted oxadiazoles .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches bioactive moieties (e.g., triazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.